6-(tert-Butoxy)-6-oxohexanoic NHS ester

Description

BenchChem offers high-quality 6-(tert-Butoxy)-6-oxohexanoic NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butoxy)-6-oxohexanoic NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOQYFHEYDMGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, also known as Boc-adipic acid NHS ester or Boc-Ad-NHS, is a heterobifunctional crosslinker of significant utility in bioconjugation, proteomics, and drug development. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a primary amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a controlled, stepwise approach to covalently linking molecules.[1][2]

The NHS ester moiety reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[1] This reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5).[] The Boc group, on the other hand, provides a stable protecting group for a carboxylic acid, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid for subsequent conjugation steps.[1] This orthogonal reactivity makes it a valuable tool for creating complex biomolecular architectures.

This technical guide provides a comprehensive overview of the structure, properties, and applications of 6-(tert-Butoxy)-6-oxohexanoic NHS ester, including detailed experimental protocols and visualizations of key chemical processes.

Structure and Properties

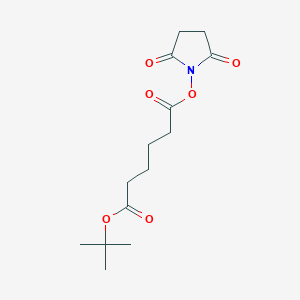

The chemical structure of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is characterized by a six-carbon adipic acid backbone. One carboxyl group is modified to form a tert-butyl ester, while the other is activated as an N-hydroxysuccinimide ester.

Chemical Structure:

-

IUPAC Name: 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxy)-6-oxohexanoate

-

Synonyms: Boc-adipic acid NHS ester, Boc-Ad-NHS

-

Chemical Formula: C₁₄H₂₁NO₆[4]

-

Molecular Weight: 299.3 g/mol [4]

-

CAS Number: 402958-62-7[4]

Physicochemical Data

| Property | Value | Source | Notes |

| Molecular Formula | C₁₄H₂₁NO₆ | [4] | |

| Molecular Weight | 299.3 g/mol | [4] | |

| CAS Number | 402958-62-7 | [4] | |

| Appearance | White to off-white solid | General | Based on typical appearance of similar NHS esters. |

| Melting Point | ~10 °C (for the carboxylic acid precursor) | [5] | The NHS ester is expected to have a higher melting point. |

| Boiling Point | ~116 °C at 1.5 Torr (for the carboxylic acid precursor) | [5] | The NHS ester is likely to decompose at higher temperatures. |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic organic solvents.[6][] | General | NHS esters are generally soluble in organic solvents and have limited solubility in aqueous solutions. |

| pKa | ~4.69 (for the carboxylic acid precursor) | [5] | This value refers to the carboxylic acid proton of the precursor. |

| Storage Conditions | -20°C, desiccated.[4] | Supplier Data | NHS esters are sensitive to moisture and should be stored in a dry environment to prevent hydrolysis. |

Key Chemical Reactions and Signaling Pathways

Reaction of NHS Ester with a Primary Amine

The primary application of 6-(tert-Butoxy)-6-oxohexanoic NHS ester involves the reaction of its NHS ester moiety with a primary amine. This is a nucleophilic acyl substitution reaction that results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and, in this case, a carboxylic acid (via the tert-butyl ester). It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step yields a free carboxylic acid, which can then be used for further conjugation, for example, by activation with EDC/NHS to react with another amine.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a protein with 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the 6-(tert-Butoxy)-6-oxohexanoic NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.

-

Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Linker

This workflow illustrates how 6-(tert-Butoxy)-6-oxohexanoic NHS ester can be utilized in solid-phase peptide synthesis to introduce a linker.

Caption: General workflow for incorporating a Boc-protected linker in SPPS.

Applications in Research and Development

The unique properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester make it a versatile tool in various scientific disciplines:

-

Bioconjugation: It is used to link proteins, peptides, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins.[][8] The adipic acid spacer provides a degree of separation between the conjugated molecules, which can be important for maintaining their biological activity.

-

Drug Development: In the development of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The acid-labile nature of the tert-butyl ester could potentially be exploited for drug release in the acidic environment of endosomes or lysosomes.

-

Proteomics: In proteomics research, NHS esters are commonly used for chemical cross-linking to study protein-protein interactions and for the introduction of tags for protein quantification.[9] The Boc-protected carboxylate offers a site for further modification after the initial amine conjugation.

-

Surface Modification: The NHS ester can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with primary amines. The subsequent deprotection of the Boc group can then be used to introduce a charged or reactive surface.

Conclusion

6-(tert-Butoxy)-6-oxohexanoic NHS ester is a valuable heterobifunctional crosslinker that offers researchers a high degree of control over their conjugation strategies. Its amine-reactive NHS ester and acid-labile Boc-protected carboxylate provide an orthogonal system for the stepwise assembly of complex biomolecular constructs. This technical guide has provided a detailed overview of its structure, properties, and common experimental protocols, which should serve as a valuable resource for scientists and professionals in the fields of bioconjugation, drug development, and proteomics.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester_402958-62-7_新研博美 [xinyanbm.com]

- 4. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. creativepegworks.com [creativepegworks.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

Synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a feasible synthetic route for 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, a valuable bifunctional crosslinker in bioconjugation and drug development. The synthesis is presented in a two-step process, commencing with the selective mono-esterification of adipic acid to yield 6-(tert-Butoxy)-6-oxohexanoic acid, followed by the activation of the carboxylic acid group with N-hydroxysuccinimide. This guide details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

I. Synthetic Strategy

The synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is most effectively achieved through a two-step synthetic sequence:

-

Step 1: Mono-tert-butoxylation of Adipic Acid. This initial step involves the selective esterification of one of the two carboxylic acid groups of adipic acid with a tert-butyl group. This can be accomplished using various methods, with a common approach being the use of a coupling agent in the presence of tert-butanol.

-

Step 2: NHS Ester Formation. The resulting 6-(tert-Butoxy)-6-oxohexanoic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the final NHS ester product.[1][2]

II. Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and provide a practical guide for the synthesis.

Step 1: Synthesis of 6-(tert-Butoxy)-6-oxohexanoic Acid

This procedure is adapted from general esterification methods utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4]

Materials:

-

Adipic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

In a round-bottom flask, dissolve adipic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to isolate 6-(tert-Butoxy)-6-oxohexanoic acid.

Step 2: Synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester

This protocol describes the activation of the carboxylic acid using DCC and NHS.[5][6]

Materials:

-

6-(tert-Butoxy)-6-oxohexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 6-(tert-Butoxy)-6-oxohexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethyl acetate and add hexanes to precipitate the product.

-

Filter the solid and wash with cold hexanes to yield 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions.

| Parameter | Step 1: Mono-tert-butoxylation | Step 2: NHS Ester Formation | Source |

| Reactants | Adipic acid, tert-Butanol, DCC, DMAP | 6-(tert-Butoxy)-6-oxohexanoic acid, NHS, DCC | [3][4][5] |

| Solvent | Dichloromethane | Tetrahydrofuran | [3][5] |

| Reaction Time | 12-16 hours | 4-6 hours | [3][5] |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [3][5] |

| Typical Yield | 60-75% | 70-85% | N/A |

| Purity | >95% (after chromatography) | >95% (after precipitation) | [7] |

IV. Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

Caption: Chemical transformation for the two-step synthesis.

References

- 1. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Adipic Acid Mono-tert-butyl Ester NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid mono-tert-butyl ester N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug delivery. This guide provides a comprehensive overview of its mechanism of action, detailing the chemical principles that govern its reactivity. This molecule incorporates two distinct reactive functionalities on an aliphatic adipic acid backbone: an amine-reactive NHS ester and a latent carboxylic acid protected as a tert-butyl ester. This dual nature allows for a sequential conjugation strategy, making it a versatile tool for covalently linking molecules and modifying surfaces.

The adipic acid component serves as a flexible, hydrophilic spacer, which can be crucial for maintaining the biological activity of conjugated molecules.[1] This guide will delve into the specifics of the two primary reactions that define the utility of this crosslinker: the acylation of primary amines by the NHS ester and the subsequent deprotection of the tert-butyl ester to reveal a terminal carboxylic acid.

Core Mechanism of Action: A Two-Stage Process

The utility of adipic acid mono-tert-butyl ester NHS ester lies in its two-stage reactivity. The first stage involves the highly selective reaction of the NHS ester with primary amines. The second stage is the controlled, acid-catalyzed removal of the tert-butyl protecting group.

Stage 1: Amine Acylation via NHS Ester

The primary mechanism of action is the acylation of nucleophilic primary amines by the N-hydroxysuccinimide ester.[] This reaction, a form of nucleophilic acyl substitution, is highly efficient and forms a stable, covalent amide bond.[3]

Reaction Pathway:

-

Nucleophilic Attack: The unprotonated primary amine of a biomolecule (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond.[]

Factors Influencing Reaction Efficiency:

The success of the NHS ester conjugation is highly dependent on several factors, primarily pH and the competing hydrolysis reaction.

-

pH: The reaction is strongly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[] Below this range, the primary amines are protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.[4]

-

Hydrolysis: The NHS ester can react with water in a competing hydrolysis reaction, which renders the reagent inactive by converting the ester to a carboxylic acid. The stability of the NHS ester is therefore a critical consideration.

Quantitative Data on NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [5] |

| 8.6 | 4 | 10 minutes | [5] |

| Neutral | Room Temperature | 1-2 hours | [6] |

Experimental Protocol: Conjugation of Adipic Acid Mono-tert-butyl Ester NHS Ester to a Protein

This protocol provides a general procedure for the conjugation of the linker to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Adipic acid mono-tert-butyl ester NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

-

Linker Preparation: Immediately before use, dissolve the adipic acid mono-tert-butyl ester NHS ester in anhydrous DMF or DMSO to a concentration of 10-25 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS ester.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Stage 2: Deprotection of the Tert-butyl Ester

Following the successful conjugation of the linker to the target molecule, the tert-butyl ester can be removed to expose a free carboxylic acid. This is typically achieved through acid-catalyzed cleavage, most commonly using trifluoroacetic acid (TFA).[7][8]

Reaction Pathway:

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the tert-butyl ester, increasing its electrophilicity.[8]

-

Carbocation Formation: The weakened carbon-oxygen bond cleaves, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[9]

-

Byproduct Formation: The tert-butyl cation can then either be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[9]

Quantitative Data on Tert-butyl Ester Deprotection

The cleavage of tert-butyl esters with TFA is generally a high-yield and rapid reaction. The following table provides representative data for the deprotection of various tert-butyl esters.

| Substrate | Deprotection Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference(s) |

| Generic Amino Acid t-butyl ester | 50% TFA | Dichloromethane | 2 | Room Temp. | >95 | [8] |

| Di-tert-butyl 3,3'-iminodipropionate | TFA | Dichloromethane | 3-5 | Room Temp. | High | [8] |

| N-Boc-L-Asp-Ot-Bu | TFA (neat) | - | 0.5 | Room Temp. | >98 | [10] |

Experimental Protocol: Deprotection of a Tert-butyl Ester Conjugate

This protocol describes a general procedure for the cleavage of the tert-butyl ester from a previously formed conjugate.

Materials:

-

Tert-butyl ester-containing conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the tert-butyl ester conjugate in anhydrous DCM in a round-bottom flask.

-

Acid Addition: To the stirred solution, add an equal volume of TFA to create a 1:1 (v/v) mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the residue in a minimal amount of cold diethyl ether to precipitate the product.

-

Isolation: Collect the precipitated product by filtration or centrifugation and dry under vacuum.

Applications in Research and Drug Development

The unique properties of adipic acid mono-tert-butyl ester NHS ester make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and after purification, the tert-butyl group is removed to provide a carboxylic acid handle for drug attachment.[][12]

-

Solid-Phase Peptide Synthesis (SPPS): The linker can be attached to a solid support resin to introduce a spacer with a terminal carboxylic acid for peptide elongation.[13][14]

-

Surface Modification: The NHS ester can be used to immobilize biomolecules onto amine-functionalized surfaces, with the tert-butyl ester providing a protected functional group for subsequent chemical modifications.

-

Proteomics: As a crosslinking agent, it can be used to study protein-protein interactions.

Conclusion

Adipic acid mono-tert-butyl ester NHS ester is a versatile heterobifunctional linker with a well-defined, two-stage mechanism of action. The high efficiency and selectivity of the NHS ester reaction with primary amines, combined with the robust and controllable acid-catalyzed deprotection of the tert-butyl ester, provide researchers with a powerful tool for bioconjugation and chemical modification. Understanding the core principles of its reactivity, the factors that influence reaction outcomes, and the appropriate experimental protocols is essential for its successful application in the development of novel therapeutics, diagnostics, and research reagents. The stability of the resulting amide bond ensures the integrity of the conjugate, while the adipic acid spacer can contribute to improved physicochemical properties.[3]

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Heterobifunctional Crosslinkers [proteochem.com]

- 6. scbt.com [scbt.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS Ester: A Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Its unique architecture, featuring an amine-reactive NHS ester and a protected carboxylic acid in the form of a tert-butyl ester, offers a versatile platform for the sequential or orthogonal conjugation of diverse molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflows, to empower researchers in leveraging this tool for their scientific endeavors.

Core Properties and Mechanism of Action

6-(tert-Butoxy)-6-oxohexanoic NHS ester, also known as adipic acid mono-tert-butyl ester NHS ester, possesses two key reactive moieties that define its utility.[1][2]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the ε-amine of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5).[3]

-

tert-Butyl Ester: This group serves as a protecting agent for a terminal carboxylic acid. It is stable under a variety of conditions but can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxyl group.[4][5][6]

This dual functionality allows for a two-step conjugation strategy. First, the NHS ester is used to couple the linker to a primary amine-containing molecule. Subsequently, the tert-butyl group is removed to expose the carboxylic acid, which can then be activated for conjugation to a second molecule, or used to modify a surface.

Key Applications in Research and Development

The unique properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester make it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The NHS ester end can react with lysine residues on the antibody. After deprotection of the tert-butyl ester, the newly exposed carboxylic acid can be conjugated to the drug molecule. This allows for precise control over the linker chemistry and subsequent drug release.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins.[7] This linker can be used to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[7][8] The sequential nature of the conjugation reactions enabled by this linker is highly advantageous in the multi-step synthesis of these complex molecules.[9][10]

-

Surface Modification and Immobilization: The NHS ester can be used to attach the linker to amine-functionalized surfaces, such as beads or microarrays. Following deprotection, the exposed carboxylic acid can be used to immobilize proteins, peptides, or other biomolecules for a variety of applications, including affinity chromatography and diagnostic assays.

-

PEGylation: While this specific molecule is an aliphatic linker, its principles of sequential conjugation are fundamental in more complex PEGylation strategies to improve the pharmacokinetic properties of therapeutic proteins and peptides.

Quantitative Data Summary

Table 1: NHS Ester Reaction Parameters

| Parameter | Typical Range/Value | Notes |

| Optimal pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[3] |

| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | Dependent on the specific biomolecule and desired degree of labeling. |

| Molar Excess of NHS Ester | 5 to 20-fold | An empirical value that may require optimization.[4] |

| Common Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Must be amine-free (avoid Tris).[3] |

| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7 (0°C), ~10 minutes at pH 8.6 (4°C) | Highlights the importance of timely purification.[3] |

Table 2: tert-Butyl Ester Deprotection Parameters

| Parameter | Reagent | Typical Conditions | Notes |

| Deprotection | Trifluoroacetic acid (TFA) | 1:1 mixture with Dichloromethane (DCM) | A common and effective method.[11] |

| Reaction Time | 2 - 4 hours at room temperature | Monitor by TLC or LC-MS until completion.[11] | |

| Work-up | Co-evaporation with toluene | To ensure complete removal of residual TFA.[11] | |

| Alternative Mild Deprotection | Silica gel in refluxing toluene | For substrates sensitive to strong acids.[5] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with 6-(tert-Butoxy)-6-oxohexanoic NHS Ester

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 2-5 mg/mL.[4]

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate reaction buffer using a desalting column or dialysis.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the 6-(tert-Butoxy)-6-oxohexanoic NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[4]

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4]

-

Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain protein stability.[4]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove unreacted NHS ester and byproducts (N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Deprotection of the tert-Butyl Ester

-

Preparation:

-

If the labeled protein from Protocol 1 is in an aqueous buffer, lyophilize it to dryness.

-

-

Deprotection Reaction:

-

Dissolve the lyophilized, linker-conjugated protein in a deprotection solution of 95% Trifluoroacetic acid (TFA) and 5% water.[4] Use a minimal volume to ensure complete dissolution.

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS if possible.

-

-

Removal of TFA:

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate with toluene several times.[11]

-

-

Purification:

-

The resulting protein with a free carboxylic acid can be purified by size-exclusion chromatography (SEC) or dialysis.

-

Mandatory Visualizations

Diagram 1: General Workflow for Protein Modification

Caption: A two-step workflow for protein modification.

Diagram 2: Logical Relationship in PROTAC Synthesis

Caption: Synthetic pathway for a PROTAC molecule.

Conclusion

6-(tert-Butoxy)-6-oxohexanoic NHS ester stands out as a highly valuable and versatile chemical tool for researchers in the life sciences. Its capacity for controlled, sequential bioconjugation reactions makes it an indispensable component in the construction of complex biomolecules for therapeutic and diagnostic applications. By understanding its core properties and adhering to optimized protocols, scientists can effectively harness this linker to advance their research in drug development and beyond.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: Solubility and Handling of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester in DMSO and DMF

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a chemical reagent commonly utilized in bioconjugation, chemical biology, and drug development. Its structure comprises a tert-butyl ester, which can be deprotected under acidic conditions, and an amine-reactive NHS ester.[1][2] The NHS ester group reacts efficiently with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] Understanding the solubility of this reagent in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is critical for its effective use in experimental workflows. This guide provides a comprehensive overview of the available solubility information and presents a general protocol for determining its solubility.

Solubility of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester

While specific quantitative solubility data for 6-(tert-Butoxy)-6-oxohexanoic NHS ester in DMSO and DMF is not extensively published, the general consensus in the scientific literature is that NHS esters, particularly those that are not sulfonated, exhibit good solubility in these polar aprotic solvents.[3][4][5][6][7] DMSO and DMF are frequently recommended as the solvents of choice for preparing stock solutions of NHS esters prior to their use in aqueous reaction buffers.[3][4][6][8]

Data Presentation: Qualitative Solubility Summary

The following table summarizes the qualitative solubility information for NHS esters in DMSO and DMF based on established bioconjugation protocols.

| Solvent | Qualitative Solubility | Common Applications & Considerations | Citations |

| DMSO | Generally Soluble | Recommended for preparing concentrated stock solutions. Use anhydrous grade to prevent hydrolysis of the NHS ester. Final concentration in aqueous reactions should typically be <10%. | [3][4][6][8] |

| DMF | Generally Soluble | An alternative to DMSO for dissolving NHS esters. High-quality, amine-free DMF should be used as dimethylamine impurities can react with the NHS ester. | [3][4][5] |

Experimental Protocols

3.1. General Protocol for Dissolving and Using NHS Esters

This protocol outlines a standard procedure for the preparation and use of an NHS ester solution in a typical bioconjugation reaction, such as protein labeling.

Materials:

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous DMSO or high-purity, amine-free DMF[6]

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)[8][9]

-

Biomolecule to be labeled (e.g., protein with primary amines)

Procedure:

-

Reagent Preparation: Allow the vial of 6-(tert-Butoxy)-6-oxohexanoic NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Stock Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester by dissolving it in anhydrous DMSO or DMF.[6][8] For example, a 10 mM stock solution can be prepared.

-

Reaction Setup: Dissolve the biomolecule in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[8][9]

-

Conjugation: Add the required volume of the NHS ester stock solution to the biomolecule solution. It is recommended to maintain the final concentration of the organic solvent below 10% to avoid denaturation of the protein.[8]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[6][9]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[9]

-

Purification: Remove unreacted NHS ester and byproducts by methods such as dialysis or gel filtration.[3][4]

3.2. Protocol for Determining Quantitative Solubility

This protocol provides a general method for determining the approximate solubility of 6-(tert-Butoxy)-6-oxohexanoic NHS ester in DMSO or DMF by visual inspection.

Materials:

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous DMSO or high-purity, amine-free DMF

-

Vortex mixer

-

Calibrated pipettes

-

Clear glass vials

Procedure:

-

Initial Preparation: Weigh a precise amount of the NHS ester (e.g., 2 mg) into a clear glass vial.[10]

-

Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL of DMSO or DMF) to the vial.[11]

-

Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes to facilitate dissolution.[12]

-

Visual Inspection: Observe the solution against a dark background to check for any undissolved particles.[11]

-

Iterative Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL). Repeat the vortexing and visual inspection.

-

Endpoint Determination: Continue adding solvent in measured increments until the compound is completely dissolved, and the solution is clear.

-

Solubility Calculation: Calculate the solubility based on the total amount of compound and the total volume of solvent used to achieve complete dissolution. For example, if 2 mg of the compound dissolved in a final volume of 500 µL, the solubility is 4 mg/mL.

Mandatory Visualizations

Caption: Experimental workflow for NHS ester bioconjugation.

Caption: Logical workflow for determining solubility.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | CAS:402958-62-7 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. covachem.com [covachem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester (CAS: 402958-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, with CAS number 402958-62-7, is a bifunctional crosslinking reagent commonly utilized in bioconjugation and drug delivery system development. This molecule possesses two key functional groups: an amine-reactive NHS ester and an acid-labile tert-butyl ester. This dual functionality allows for the covalent attachment of the adipic acid-based spacer to primary amines on biomolecules, such as the lysine residues of proteins, while the tert-butyl group serves as a protecting group for a terminal carboxylic acid. This terminal carboxyl group can be deprotected under acidic conditions, enabling further modification or altering the charge of the resulting conjugate. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its use, and its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester and its precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, are summarized below. These data are compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | 6-(tert-Butoxy)-6-oxohexanoic NHS ester | 6-(tert-Butoxy)-6-oxohexanoic acid |

| CAS Number | 402958-62-7 | 52221-07-5 |

| Molecular Formula | C₁₄H₂₁NO₆ | C₁₀H₁₈O₄ |

| Molecular Weight | 299.3 g/mol [1] | 202.25 g/mol [2] |

| Appearance | White to off-white solid | Liquid or solid/semi-solid |

| Purity | ≥95%[1][3] | 95% - 97%[2] |

| Storage Conditions | -20°C[1] | Room Temperature, Inert Atmosphere |

Table 2: Spectroscopic Data for 6-(tert-Butoxy)-6-oxohexanoic acid (Precursor)

| Data Type | Values |

| ¹H NMR | Spectral data available, though specific shifts can vary with solvent.[4] |

| ¹³C NMR | Spectral data available.[5] |

| InChI Key | SNOPFBNMUDQLMF-UHFFFAOYSA-N |

| SMILES | O=C(OC(C)(C)C)CCCCC(O)=O[2] |

Synthesis and Reaction Mechanisms

The synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is typically a two-step process starting from adipic acid. First, adipic acid is mono-esterified to produce 6-(tert-Butoxy)-6-oxohexanoic acid. Subsequently, the remaining carboxylic acid is activated to an NHS ester.

Synthesis of 6-(tert-Butoxy)-6-oxohexanoic acid

The synthesis of the mono-tert-butyl ester of adipic acid can be achieved through various methods. One common approach involves the reaction of adipic anhydride with tert-butanol.

Synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester

The activation of the free carboxylic acid to an NHS ester is a standard procedure in bioconjugation chemistry, often employing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Caption: General synthesis workflow for 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

Experimental Protocols

The following are representative protocols for the synthesis and use of 6-(tert-Butoxy)-6-oxohexanoic NHS ester. These should be considered as starting points and may require optimization for specific applications.

Protocol for Synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester

This protocol is a general procedure for the formation of an NHS ester from a carboxylic acid.

Materials:

-

6-(tert-Butoxy)-6-oxohexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve 6-(tert-Butoxy)-6-oxohexanoic acid (1 equivalent) and N-Hydroxysuccinimide (1 equivalent) in anhydrous DCM at 0°C in an ice bath.

-

Slowly add a solution of DCC (1 equivalent) in anhydrous DCM to the cooled solution while stirring.[6]

-

Continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.[6]

-

The filtrate, containing the desired product, can then be purified, for example, by column chromatography.

Protocol for Protein Conjugation

This protocol provides a general method for labeling proteins, such as antibodies, with the NHS ester.

Materials:

-

Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.

-

Allow the vial of 6-(tert-Butoxy)-6-oxohexanoic NHS ester to equilibrate to room temperature before opening.

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.[7]

-

Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A typical starting molar ratio is 10-20 fold excess of the linker to the protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[7]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[7]

-

Purify the protein conjugate from excess linker and byproducts using a desalting or size-exclusion chromatography column.

Caption: Experimental workflow for protein conjugation with an NHS ester.

Protocol for tert-Butyl Ester Deprotection

This protocol describes the removal of the tert-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

-

Protein conjugate with the tert-butyl protected linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if the protein is stable in organic solvents) or an aqueous acid solution.

-

Purification column

Procedure:

-

For small molecules, dissolve the conjugate in a 1:1 mixture of DCM and TFA and stir at room temperature for several hours.

-

For proteins, which are often not stable in strong organic acids, a milder aqueous acid treatment is necessary. The specific conditions (acid type, concentration, and reaction time) must be optimized to ensure protein integrity.

-

Monitor the deprotection reaction by an appropriate analytical method (e.g., mass spectrometry to observe the mass change).

-

Upon completion, remove the acid and purify the deprotected conjugate using a suitable chromatography method.

Applications in Research and Drug Development

The unique structure of 6-(tert-Butoxy)-6-oxohexanoic NHS ester makes it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. After conjugation to the antibody via the NHS ester, the drug can be attached to the deprotected carboxylic acid. Alternatively, the deprotected carboxylate can be used to modify the physicochemical properties of the ADC.

-

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used as a building block to connect the E3 ligase-binding element and the target protein-binding element.

-

Surface Immobilization: Biomolecules can be attached to amine-functionalized surfaces using the NHS ester. The deprotected carboxylate can then be used for further surface modification or to alter the surface charge.

-

PEGylation: The deprotected carboxylate can serve as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.

Caption: Logical workflow for the use in Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

6-(tert-Butoxy)-6-oxohexanoic NHS ester is a versatile and valuable tool for researchers in chemistry, biology, and pharmacology. Its bifunctional nature allows for a stepwise approach to the construction of complex bioconjugates. The straightforward NHS ester chemistry provides a reliable method for attachment to proteins and other amine-containing molecules, while the acid-labile tert-butyl protecting group offers a convenient handle for subsequent modifications. This guide provides the foundational knowledge and protocols to effectively utilize this linker in a variety of research and development applications.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 2. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]

- 3. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | CAS:402958-62-7 | AxisPharm [axispharm.com]

- 4. 6-tert-butoxy-6-oxohexanoic acid(52221-07-5) 1H NMR spectrum [chemicalbook.com]

- 5. 52221-07-5|6-(tert-Butoxy)-6-oxohexanoic acid| Ambeed [ambeed.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to Mono-tert-butyl Adipate NHS Ester: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-tert-butyl adipate N-hydroxysuccinimide (NHS) ester, systematically known as succinimidyl 6-(tert-butoxy)-6-oxohexanoate, is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises an aliphatic six-carbon (adipate) spacer, which provides spatial separation between conjugated molecules. One terminus features a tert-butyl ester, a robust protecting group for a carboxylic acid, while the other end is an amine-reactive N-hydroxysuccinimide (NHS) ester. This arrangement allows for a controlled, sequential conjugation strategy. The NHS ester facilitates the formation of stable amide bonds with primary amines on biomolecules, and the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid for further functionalization.

This guide provides a comprehensive review of the synthesis, chemical properties, and applications of mono-tert-butyl adipate NHS ester, including detailed experimental protocols and tabulated data to support its use in research and development.

Chemical Properties and Data Presentation

The key chemical properties of mono-tert-butyl adipate NHS ester and its carboxylic acid precursor are summarized below. This data has been compiled from various chemical suppliers and literature sources.

Table 1: Physicochemical Properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester

| Property | Value |

| Systematic Name | Succinimidyl 6-(tert-butoxy)-6-oxohexanoate |

| Common Name | Mono-tert-butyl adipate NHS ester |

| CAS Number | 402958-62-7 |

| Molecular Formula | C₁₄H₂₁NO₆ |

| Molecular Weight | 299.3 g/mol |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, desiccated |

Table 2: Physicochemical Properties of 6-(tert-Butoxy)-6-oxohexanoic Acid (Precursor)

| Property | Value |

| Systematic Name | 6-(tert-Butoxy)-6-oxohexanoic acid |

| Common Name | Adipic acid mono-tert-butyl ester |

| CAS Number | 52221-07-5 |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage Conditions | Room Temperature |

Experimental Protocols

Synthesis of 6-(tert-Butoxy)-6-oxohexanoic Acid (Adipic Acid Mono-tert-butyl Ester)

This protocol describes the synthesis of the carboxylic acid precursor to the NHS ester.

Reaction Scheme:

"6-(tert-Butoxy)-6-oxohexanoic NHS ester" safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(tert-Butoxy)-6-oxohexanoic NHS ester (CAS No. 402958-62-7) was not publicly available at the time of this compilation. The safety data presented herein is based on the closely related precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, and general knowledge of N-hydroxysuccinimide (NHS) esters. This information should be used as a guide and not as a substitute for a compound-specific SDS. All laboratory work should be conducted under the supervision of qualified personnel and with appropriate safety measures in place.

Introduction

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a chemical reagent commonly employed in bioconjugation, chemical biology, and drug development. It features two key functional groups: a tert-butyl ester, which can be removed under acidic conditions, and an NHS ester. The NHS ester moiety reacts efficiently and specifically with primary amines, such as those found on the side chain of lysine residues in proteins or on aminosilane-coated surfaces, to form stable amide bonds.[1][2][3] This reactivity makes it a valuable tool for linking molecules of interest to biological substrates.

Safety and Handling

As a specific Safety Data Sheet is unavailable, the following information is derived from the precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, and general safety protocols for NHS esters.

Hazard Identification

Based on the precursor, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] NHS esters, in general, should be handled with care as they are reactive compounds.

Precautionary Measures

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Avoid contact with skin and eyes.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] A storage temperature of -20°C is recommended.[2]

-

Keep away from heat, sparks, and open flames.[5]

First Aid Measures

-

If on skin: Immediately wash with plenty of water and soap. Remove contaminated clothing.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H18O4 | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| Appearance | Solid or semi-solid or lump or liquid | |

| Purity | >95% | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

The primary application of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is the modification of primary amines. The following is a general protocol for the conjugation of this NHS ester to a protein.

Materials

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Protein or other amine-containing molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography).

Procedure

-

Preparation of Reagents:

-

Equilibrate the 6-(tert-Butoxy)-6-oxohexanoic NHS ester to room temperature before opening.

-

Just before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.

-

-

Reaction Setup:

-

Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer.

-

Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A 5 to 20-fold molar excess of the NHS ester is a common starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time should be determined empirically.

-

-

Quenching (Optional):

-

To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

-

Visualizations

Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the general reaction mechanism of an NHS ester with a primary amine, resulting in a stable amide bond.

Caption: Reaction of an NHS ester with a primary amine.

Experimental Workflow for Protein Conjugation

This diagram outlines the key steps in a typical experimental workflow for conjugating 6-(tert-Butoxy)-6-oxohexanoic NHS ester to a protein.

Caption: Workflow for protein conjugation with an NHS ester.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | TBE Tick-borne encephalitis [tbe-info.com]

- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 3. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | CAS:402958-62-7 | AxisPharm [axispharm.com]

- 4. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

"6-(tert-Butoxy)-6-oxohexanoic NHS ester" for beginners in bioconjugation

An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, the choice of a suitable crosslinker is paramount. This guide provides a comprehensive overview of 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional linker. This molecule offers the dual functionality of an amine-reactive NHS ester and an acid-labile tert-butyl (Boc) protecting group, enabling sequential conjugation strategies.

Core Concepts and Properties

6-(tert-Butoxy)-6-oxohexanoic NHS ester is a derivative of adipic acid, featuring an NHS ester at one end and a tert-butyl ester at the other.[1][2] The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine residues in proteins, while the tert-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a carboxylic acid.[1][2]

Table 1: Physicochemical Properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester

| Property | Value |

| Chemical Formula | C₁₄H₂₁NO₆ |

| Molecular Weight | 299.3 g/mol [2] |

| CAS Number | 402958-62-7[2] |

| Purity | Typically >95% |

| Storage Conditions | -20°C, desiccated[2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Reaction Mechanism and Kinetics

The primary application of 6-(tert-Butoxy)-6-oxohexanoic NHS ester in bioconjugation is the acylation of nucleophiles, predominantly primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in a stable amide bond.[]

The reaction is highly pH-dependent. The primary amine on the biomolecule must be in its unprotonated, nucleophilic state to react with the NHS ester.[][4] Consequently, the reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 9.0.[] The optimal pH is generally considered to be between 8.3 and 8.5 to ensure a sufficient concentration of deprotonated amines while minimizing the competing hydrolysis of the NHS ester.[4]

A critical consideration in aqueous environments is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[5] This side reaction consumes the NHS ester and can reduce the efficiency of the conjugation.

Logical Relationship of Functional Groups and Process Steps

The unique structure of 6-(tert-Butoxy)-6-oxohexanoic NHS ester allows for a two-step conjugation strategy. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule. The second, optional step is the deprotection of the tert-butyl group to reveal a terminal carboxylic acid, which can then be used for subsequent conjugation reactions.

Caption: Logical workflow for the two-step use of 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

Applications in Bioconjugation

The versatility of 6-(tert-Butoxy)-6-oxohexanoic NHS ester makes it a valuable tool in various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The Boc-protected carboxylic acid can be deprotected to allow for the attachment of a second payload or a modifying group to alter the ADC's properties.

-

PROTACs (Proteolysis Targeting Chimeras): As a component of a PROTAC linker, it can connect a protein-targeting ligand and an E3 ligase-binding ligand.[6]

-

Surface Modification: It can be used to immobilize biomolecules onto aminosilane-coated surfaces for applications in diagnostics and biomaterials.[1][2]

-

Peptide and Protein Modification: It enables the site-specific modification of peptides and proteins to enhance their therapeutic properties or to attach reporter molecules.

Experimental Protocols

Below are generalized protocols for the use of 6-(tert-Butoxy)-6-oxohexanoic NHS ester in bioconjugation. It is important to note that optimal conditions may vary depending on the specific biomolecules and should be determined empirically.

Protocol 1: General Protein Labeling

This protocol outlines the basic steps for conjugating 6-(tert-Butoxy)-6-oxohexanoic NHS ester to a protein.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.[7]

-

If the protein is in a different buffer, adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the 6-(tert-Butoxy)-6-oxohexanoic NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.

-

While gently stirring the protein solution, add the NHS ester solution dropwise.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted NHS ester and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

-

Experimental Workflow for NHS Ester Bioconjugation

The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using an NHS ester.

Caption: A typical experimental workflow for NHS ester bioconjugation.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyl protecting group to expose a free carboxylic acid.

Materials:

-

Boc-protected conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Conjugate:

-

Dissolve the purified Boc-protected conjugate in DCM.

-

-

Perform the Deprotection Reaction:

-

Add a solution of 20-50% TFA in DCM to the conjugate solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by a suitable analytical method (e.g., LC-MS).

-

-

Work-up:

-

Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

-

The resulting product is the TFA salt of the deprotected conjugate. This can be used directly in subsequent reactions or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Quantitative Data and Reaction Parameters

The success of a bioconjugation reaction with 6-(tert-Butoxy)-6-oxohexanoic NHS ester depends on several quantitative parameters. The following tables provide general guidelines for these parameters based on the broader class of NHS esters.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Rationale |

| pH | 8.3 - 8.5[4][7] | Balances amine nucleophilicity and NHS ester hydrolysis. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules. |

| Reaction Time | 1 - 4 hours (or overnight at 4°C)[7] | Sufficient time for the reaction to proceed to completion. |

| Molar Excess of NHS Ester | 5 - 20 fold | A starting point for optimizing the degree of labeling. |

| Protein Concentration | 1 - 10 mg/mL[7] | Higher concentrations can improve reaction efficiency. |

Table 3: Half-life of NHS Esters in Aqueous Solution at Various pH Values

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours[5][8] |

| 8.6 | 4 | 10 minutes[5][8] |

Note: This data is for general NHS esters and should be used as a guideline. The actual half-life may vary for 6-(tert-Butoxy)-6-oxohexanoic NHS ester.

Conclusion

6-(tert-Butoxy)-6-oxohexanoic NHS ester is a valuable and versatile tool for researchers in bioconjugation. Its dual functionality allows for the straightforward linkage to primary amines and the potential for subsequent modifications after deprotection of the Boc group. A thorough understanding of the reaction mechanism, the influence of pH, and the competing hydrolysis reaction is crucial for achieving high conjugation efficiency and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a wide range of research and development settings.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 6-(tert-Butoxy)-6-oxohexanoic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butoxy)-6-oxohexanoic NHS ester is a bifunctional crosslinking reagent used for the covalent modification of proteins and other biomolecules containing primary amino groups.[1][2][3][4] This reagent features an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amines present on the N-terminus of polypeptide chains and the side chains of lysine residues to form stable amide bonds.[5] Additionally, it possesses a tert-butyl ester group, a protected form of a carboxylic acid. This tert-butyl group can be deprotected under acidic conditions to reveal a terminal carboxyl group, making this reagent ideal for applications requiring a secondary conjugation or functionalization step.[1][3][4]

The labeling process is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][6] Below this range, the targeted amino groups are protonated and less reactive, while at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate. Careful control of reaction conditions is crucial for successful and efficient protein labeling.

Principle of Reaction

The core of the labeling chemistry involves the nucleophilic attack of a deprotonated primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Applications

This bifunctional linker is particularly valuable in the development of complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs).[] In this context, the NHS ester end of the linker can be reacted with an antibody. Following this, the tert-butyl protecting group can be removed to allow for the attachment of a cytotoxic drug to the newly exposed carboxylic acid. This linker can also be used to attach proteins to surfaces or to other molecules for diagnostic and therapeutic purposes.

Quantitative Data Summary

While specific quantitative data for the labeling efficiency of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is not extensively published, the following tables summarize the generally recommended reaction parameters and expected outcomes for protein labeling with NHS esters. These parameters should be optimized for each specific protein and application.

Table 1: Recommended Reaction Parameters for Protein Labeling

| Parameter | Recommended Value | Notes |

| Molar Excess of NHS Ester | 8- to 20-fold | This is a starting point and should be optimized based on the number of available primary amines on the protein and the desired degree of labeling.[2] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations (≥ 2.5 mg/mL) generally lead to better labeling efficiency.[2] |

| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines. For pH-sensitive proteins, a lower pH of 7.4 can be used, but this will require a longer reaction time.[6][8] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, PBS, HEPES, Borate | The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2] |

| Reaction Temperature | Room Temperature or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][8] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use as it is sensitive to moisture.[6] |

Table 2: Typical Outcomes and Characterization Methods

| Analysis Method | Expected Outcome | Notes |

| SDS-PAGE | Increase in the apparent molecular weight of the labeled protein compared to the unlabeled protein. | The magnitude of the shift will depend on the degree of labeling. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in mass corresponding to the molecular weight of the attached linker (approximately 299.3 Da per molecule).[1] | This provides a precise measurement of the degree of labeling. |

| Size Exclusion Chromatography (SEC) | A shift to an earlier elution time for the labeled protein compared to the unlabeled protein. | This indicates an increase in the hydrodynamic radius of the protein. |

| Protein Recovery (Post-Purification) | > 80% | Recovery can be quantified by measuring protein concentration (e.g., A280) before and after the purification step.[6] |

Experimental Protocols

Materials

-

Protein to be labeled

-

6-(tert-Butoxy)-6-oxohexanoic NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size exclusion chromatography column, dialysis cassette)

Protocol for Protein Labeling

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[2]

-

If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

-

Preparation of NHS Ester Stock Solution:

-

Immediately before starting the labeling reaction, prepare a stock solution of 6-(tert-Butoxy)-6-oxohexanoic NHS ester in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.

-

Vortex the solution to ensure the NHS ester is completely dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).

-

Slowly add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the final application is fluorescence-based.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted NHS ester and the N-hydroxysuccinimide byproduct by purifying the protein conjugate.

-

Commonly used methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[9] The choice of method depends on the scale of the reaction and the properties of the protein.

-

-

Storage of the Conjugate:

-

Store the purified protein conjugate under conditions similar to the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., 10% glycerol), aliquot the sample, and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for protein labeling.

Targeted Drug Delivery Signaling Pathway

Caption: Targeted drug delivery via an ADC.

References

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Antibody Conjugation Using 6-(tert-Butoxy)-6-oxohexanoic NHS Ester